molecular formula C11H14Br2N2 B8590677 1-(3,4-Dibromo-benzyl)-piperazine

1-(3,4-Dibromo-benzyl)-piperazine

Cat. No.: B8590677
M. Wt: 334.05 g/mol
InChI Key: YOIVYWFLFQIMFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dibromo-benzyl)-piperazine is a synthetic piperazine derivative characterized by a benzyl group substituted with bromine atoms at the 3- and 4-positions of the aromatic ring. This structural motif places it within the broader class of arylpiperazines, which are known for their diverse pharmacological activities, including interactions with serotonin (5-HT) receptors and applications in cancer research .

Properties

Molecular Formula

C11H14Br2N2

Molecular Weight

334.05 g/mol

IUPAC Name

1-[(3,4-dibromophenyl)methyl]piperazine

InChI

InChI=1S/C11H14Br2N2/c12-10-2-1-9(7-11(10)13)8-15-5-3-14-4-6-15/h1-2,7,14H,3-6,8H2

InChI Key

YOIVYWFLFQIMFP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=CC(=C(C=C2)Br)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of arylpiperazines are heavily dependent on the nature and position of aromatic substituents. Below is a comparative analysis of 1-(3,4-Dibromo-benzyl)-piperazine with key analogues:

Compound Name Substituents Key Properties References
This compound 3,4-diBr-benzyl High lipophilicity; potential for strong receptor binding due to bromine's electronegativity and size. Limited metabolic data; likely resistant to oxidative degradation.
1-Benzylpiperazine (BZP) Benzyl (no substituents) Psychostimulant effects; often combined with TFMPP to mimic MDMA. Lower receptor selectivity compared to halogenated analogues.
1-(3-Trifluoromethylphenyl)-piperazine (TFMPP) 3-CF₃-phenyl Selective 5-HT1B agonist; used recreationally for serotoninergic effects. CF₃ group enhances metabolic stability.
1-(3-Chlorophenyl)-piperazine (mCPP) 3-Cl-phenyl Mixed 5-HT1B/2C agonist; associated with anxiety and dysphoria. Chlorine substitution balances lipophilicity and reactivity.
1-(3,4-Methylenedioxybenzyl)-piperazine (MDBP) 3,4-methylenedioxy-benzyl Metabolized via demethylenation to hydroxy-methoxy derivatives; partial serotonergic activity.
1-(4-Chlorobenzhydryl)-piperazine 4-Cl-benzhydryl Cytotoxic activity against cancer cell lines (e.g., HEPG2, MCF7); chlorinated aromatic group enhances DNA intercalation potential.

Receptor Affinity and Pharmacological Effects

  • Serotonin Receptor Interactions :
    • TFMPP exhibits ~65-fold selectivity for 5-HT1B over 5-HT1A receptors, while mCPP shows affinity for 5-HT2C and 5-HT1B.
    • The 3,4-dibromo substitution in the target compound may enhance 5-HT receptor binding due to bromine's strong electron-withdrawing effects, though empirical data are lacking.
  • Psychoactive Effects :
    • BZP and TFMPP combinations mimic MDMA but with lower potency .
    • Brominated analogues are less studied in recreational contexts but may exhibit prolonged effects due to slower metabolism .

Metabolic Stability and Degradation Pathways

  • Piperazine derivatives undergo N-dealkylation, hydroxylation, and conjugation. For example: MDBP is metabolized to N-(4-hydroxy-3-methoxybenzyl)piperazine via demethylenation . Fluoroquinolones with piperazine moieties are oxidized at the aromatic nitrogen, leading to dealkylation .
  • The 3,4-dibromo substitution likely slows oxidative metabolism compared to chlorinated or methylenedioxy analogues, as bromine’s larger atomic radius hinders enzymatic access .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.